- Stereoselective routes to E and Z straight-chain primary allylic amines, Synthetic Communications, 1998, 28(7), 1201-1214
Cas no 928-95-0 ((E)-Hex-2-en-1-ol)
(E)-Hex-2-en-1-ol structure
Product Name:(E)-Hex-2-en-1-ol
Numero CAS:928-95-0
MF:C6H12O
MW:100.158882141113
MDL:MFCD00063209
CID:40270
PubChem ID:5318042
Update Time:2024-03-01
(E)-Hex-2-en-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- trans-2-hexen-1-ol
- HEXEN-1-OL,TRANS-2-(AS)
- (E)-2-Hexen-1-ol
- trans-2-Hexen-1-yl Alcohol
- trans-1-Hydroxy-2-hexene
- trans-2-Hexenol
- (E)-Hex-2-en-1-ol
- 2-Hexenol
- 2-HEXEN-1-OL
- 2-Hexen-1-ol, (2E)-
- 3-Propylallyl alcohol
- (E)-2-HEXENOL
- 2-Hexen-1-ol, (E)-
- trans-Hex-2-en-1-ol
- 2-Hexen-1-ol, trans-
- Hex-2-en-1-ol
- 2E-hexenol
- trans-2-Hexenol (natural)
- 2-Hexen-1-ol (natural)
- 2-hexenyl alcohol
- FEMA No. 2562
- 2-(E)-hexenol
- (2E)-2-Hexen-1-ol
- ZCHHRLHTBGRGOT
- (2E)-2-Hexen-1-ol (ACI)
- 2-Hexen-1-ol, (E)- (8CI)
- 2-Hexen-1-ol, trans- (7CI)
- (E)-2-Hexene-1-ol
- 1-Hydroxy-2-trans-hexene
- n-Hex-trans-2-en-1-ol
- trans-2-Hexene-1-ol
- trans-4-Ethyl-2-buten-1-ol
-
- MDL: MFCD00063209
- Inchi: 1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+
- Chiave InChI: ZCHHRLHTBGRGOT-SNAWJCMRSA-N
- Sorrisi: C(=C/CO)\CCC
- BRN: 1719709
Proprietà calcolate
- Massa esatta: 100.088815
- Massa monoisotopica: 100.088815
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 7
- Conta legami ruotabili: 3
- Complessità: 48.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.4
Proprietà sperimentali
- Colore/forma: Liquido quasi incolore
- Densità: 0.849 g/mL at 25 °C(lit.)
- Punto di fusione: 54.63°C
- Punto di ebollizione: 158-160 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 129,2 ° f
Celsius: 54 ° c - Indice di rifrazione: n20/D 1.438(lit.)
- Coefficiente di ripartizione dell'acqua: Leggermente solubile
- Stabilità/Periodo di validità: Stable. Flammable. Incompatible with strong oxidizing agents, strong acids.
- PSA: 20.23000
- LogP: 1.33500
- FEMA: 2562
- Solubilità: Solubile in etanolo, glicole propilenico e la maggior parte degli oli non volatili, molto leggermente solubile in acqua.
(E)-Hex-2-en-1-ol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H226,H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 1993C 3 / PGIII
- WGK Germania:2
- Codice categoria di pericolo: 10-36/37/38
- Istruzioni di sicurezza: 26-36
- RTECS:MP8390000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:3
- PackingGroup:III
- TSCA:Yes
- Condizioni di conservazione:2-8°C
(E)-Hex-2-en-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0346-250G |
trans-2-Hexen-1-ol |
928-95-0 | >95.0%(GC) | 250g |
¥1385.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003845-100ml |
(E)-Hex-2-en-1-ol |
928-95-0 | 97% | 100ml |
¥239 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003845-25ml |
(E)-Hex-2-en-1-ol |
928-95-0 | 97% | 25ml |
¥101 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003845-500ml |
(E)-Hex-2-en-1-ol |
928-95-0 | 97% | 500ml |
¥1016 | 2024-05-20 | |
| TRC | H294910-10g |
trans-2-Hexen-1-ol |
928-95-0 | 10g |
$ 125.00 | 2022-06-04 | ||
| TRC | H294910-25g |
trans-2-Hexen-1-ol |
928-95-0 | 25g |
$ 145.00 | 2022-06-04 | ||
| TRC | H294910-50g |
trans-2-Hexen-1-ol |
928-95-0 | 50g |
$ 170.00 | 2022-06-04 | ||
| TRC | H294910-100g |
trans-2-Hexen-1-ol |
928-95-0 | 100g |
$253.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 132667-25G |
(E)-Hex-2-en-1-ol |
928-95-0 | 25g |
¥545.13 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 132667-100G |
(E)-Hex-2-en-1-ol |
928-95-0 | 100g |
¥975.19 | 2023-12-10 |
(E)-Hex-2-en-1-ol Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: 2-Methyltetrahydrofuran ; 5 min, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Eco-friendly stereoselective reduction of α,β-unsaturated carbonyl compounds by Er(OTf)3/NaBH4 in 2-MeTHF, Tetrahedron, 2015, 71(7), 1132-1135
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ; 1 h, rt
1.2 Reagents: Triethylamine ; neutralized, rt
1.2 Reagents: Triethylamine ; neutralized, rt
Riferimento
- Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers, Synthesis, 2019, 51(4), 944-952
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Methanol ; 10 min, rt
1.2 Reagents: Sodium borohydride ; 30 min, rt
1.2 Reagents: Sodium borohydride ; 30 min, rt
Riferimento
- Direct reductive amination and selective 1,2-reduction of α,β-unsaturated aldehydes and ketones by NaBH4 using H3PW12O40 as catalyst, Tetrahedron Letters, 2007, 48(7), 1135-1138
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Isopropanol
Riferimento
- Meerwein-Ponndorf-Verley-type reduction of dicarbonyl compounds to hydroxy carbonyl compounds and α,β-unsaturated carbonyl compounds to allylic alcohols catalyzed by zirconocene and hafnocene complexes, Journal of Organic Chemistry, 1988, 53(16), 3752-7
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt
Riferimento
- Asymmetric synthesis of chiral flavors 3-mercapto hexanol and its acetate, Shipin Gongye Keji, 2009, 30(12), 319-322
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: tert-Butylamine borane
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: tert-Butylamine borane
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Convenient one-pot conversion of acetals into alcohols, Synlett, 1999, (1), 59-60
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Iridium , Rhenium Solvents: Water ; 4 h, 0.8 MPa, 30 °C
Riferimento
- Preparation of unsaturated alcohols by reduction of unsaturated carbonyl compounds and metal catalysts therefor, Japan, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Benzene ; 10 min, -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Pyridine, hydrofluoride (1:1) ; 30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Benzene ; 10 min, -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Pyridine, hydrofluoride (1:1) ; 30 min, 0 °C; 0 °C → rt; 1 h, rt
Riferimento
- Efficient and Stereoselective Synthesis of Allylic Ethers and Alcohols, Organic Letters, 2006, 8(26), 5983-5986
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 0 °C; 1 h
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 2 h, rt
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 2 h, rt
Riferimento
- Regio- and diastereoselective Pd-catalyzed aminochlorocyclization of allylic carbamates: scope, derivatization, and mechanism, Organic & Biomolecular Chemistry, 2021, 19(25), 5595-5606
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: (OC-6-22)-[1,4-Diazabicyclo[2.2.2]octane-κN1,κN4]bis[tetrahydroborato(1-)-κH,κH′… Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Riferimento
- Modified borohydride agents, (1,4-diazabicyclo[2.2.2]octane)(tetrahydroborato)zinc complex [Zn(BH4)2(dabco)]. A new ligand metal borohydride as a stable, efficient, and versatile reducing agent, Bulletin of the Chemical Society of Japan, 1997, 70(1), 155-167
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Cobalt, [2,6-bis[1-[[3-(diphenylphosphino-κP)propyl]imino-κN]ethyl]phenyl-κC]-, … ; 2 min, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, 25 °C
Riferimento
- An aryl diimine cobalt(I) catalyst for carbonyl hydrosilylation, Chemical Communications (Cambridge, 2022, 58(77), 10793-10796
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Triphenylphosphine Solvents: Water ; 12 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 2 h, -78 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 2 h, -78 °C
Riferimento
- Copper-Catalyzed Azide-Ynamide Cyclization to Generate α-Imino Copper Carbenes: Divergent and Enantioselective Access to Polycyclic N-Heterocycles, Angewandte Chemie, 2020, 59(41), 17984-17990
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt → 5 °C
1.2 Reagents: Vitride Solvents: Toluene ; 0 - 20 °C; 5 h, 20 °C → 25 °C; 25 °C → 10 °C
1.3 Reagents: Water ; 0 - 15 °C
1.2 Reagents: Vitride Solvents: Toluene ; 0 - 20 °C; 5 h, 20 °C → 25 °C; 25 °C → 10 °C
1.3 Reagents: Water ; 0 - 15 °C
Riferimento
- Process for preparation of α-amino-β-hydroxycarbonyl compounds, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Zinc 2-ethylhexanoate , Sodium borohydride Solvents: Diisopropyl ether
1.2 Reagents: Poly(methylhydrosiloxane)
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Poly(methylhydrosiloxane)
1.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Selective Reduction of Carbonyl Compounds by Polymethylhydrosiloxane in the Presence of Metal Hydride Catalysts, Journal of Organic Chemistry, 1999, 64(7), 2582-2589
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Zirconium hydroxide (Zr(OH)2)
Riferimento
- The catalytic reduction of aldehydes and ketones with 2-propanol over hydrous zirconium oxide, Bulletin of the Chemical Society of Japan, 1988, 61(9), 3283-8
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 1.5 h, rt
Riferimento
- Preparation of optically active flavors 3-(methylthio)hexanol and its acetate, Jingxi Huagong, 2010, 27(4), 369-373
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Methanol ; rt
1.2 Reagents: Methanol ; rt
Riferimento
- First synthesis of 3-S-glutathionylhexanal-d8 and its bisulfite adduct, Tetrahedron Letters, 2020, 61(28),
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; < 20 °C; 3 h, 55 °C
Riferimento
- Preparation of trans-2-hexenol and trans-2-hexenoic acid, China, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Solvents: Benzene , Water
Riferimento
- New four-carbon-atom homologation involving the free-radical chain reaction of 1,3-butadiene monoxide with organoboranes. Synthesis of 4-alkyl-2-buten-1-ols from olefins via hydroboration, Journal of the American Chemical Society, 1971, 93(11), 2792-3
(E)-Hex-2-en-1-ol Raw materials
- (2E)-2-Hexenoic Acid Ethyl Ester
- trans-2-Hexenal diethyl acetal
- Silane, (1,1-dimethylethyl)[(2E)-2-hexenyloxy]dimethyl-
- Butadiene monoxide
- Ethyl bromoacetate
- 2-Hexyn-1-ol
- 1H-Tetrazole,5-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]sulfonyl]-1-phenyl-
(E)-Hex-2-en-1-ol Preparation Products
(E)-Hex-2-en-1-ol Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:928-95-0)(E)-Hex-2-en-1-ol
Numero d'ordine:A932543
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:08
Prezzo ($):275.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:928-95-0)反式-2-己烯醇
Numero d'ordine:LE2474151;LE15789
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:40
Prezzo ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:928-95-0)trans-2-Hexen-1-ol
Numero d'ordine:sfd14642
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:36
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:928-95-0)
Numero d'ordine:SFD596
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:01
Prezzo ($):
Email:sales1@senfeida.com
(E)-Hex-2-en-1-ol Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
928-95-0 ((E)-Hex-2-en-1-ol) Prodotti correlati
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- 106310-19-4(Benzene, 4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]-)
- 84117-75-9(2,6-Octadiene-1,8-diol, (Z,Z)-)
- 7786-44-9(2,6-Nonadien-1-ol)
- 928-94-9(cis-2-Hexen-1-ol)
- 5820-89-3(2,6-Nonadien-1-ol,(E,E)- (8CI,9CI))
- 28069-72-9(trans,cis-2,6-Nonadien-1-ol)
- 2305-21-7(2-Hexen-1-ol)
- 62019-06-1(2,6-Heptadien-1-ol, (2E)-)
- 24532-11-4(2,6-Octadien-1-ol)